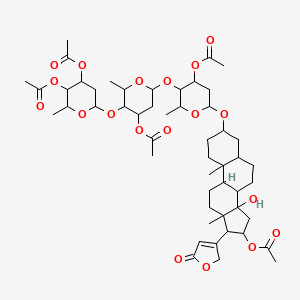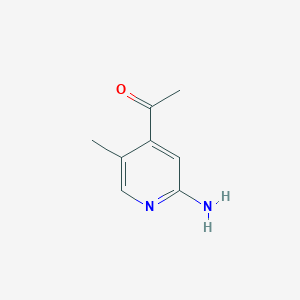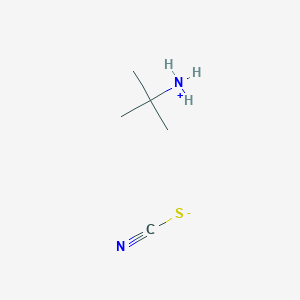
2-Methylpropan-2-aminium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-aminium thiocyanate can be synthesized through the reaction of 2-methylpropan-2-amine with thiocyanic acid. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, and may require a catalyst to proceed efficiently. The general reaction is as follows:
C4H11N+HSCN→C4H12N2S
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropan-2-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Applications De Recherche Scientifique
2-Methylpropan-2-aminium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 2-methylpropan-2-aminium thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. This can lead to changes in biological activity, such as inhibition of microbial growth or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropan-2-aminium chloride: Similar in structure but contains a chloride ion instead of a thiocyanate group.
2-Methylpropan-2-aminium nitrate: Contains a nitrate group, leading to different chemical properties and reactivity.
2-Methylpropan-2-aminium sulfate: Contains a sulfate group, which affects its solubility and reactivity.
Uniqueness
2-Methylpropan-2-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where the thiocyanate group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
3020-73-3 |
|---|---|
Formule moléculaire |
C5H12N2S |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
tert-butylazanium;thiocyanate |
InChI |
InChI=1S/C4H11N.CHNS/c1-4(2,3)5;2-1-3/h5H2,1-3H3;3H |
Clé InChI |
GWKMUJULIDIXMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[NH3+].C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


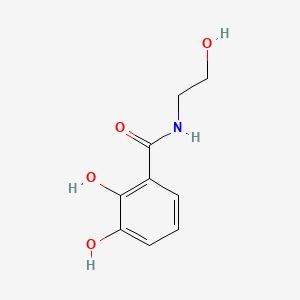

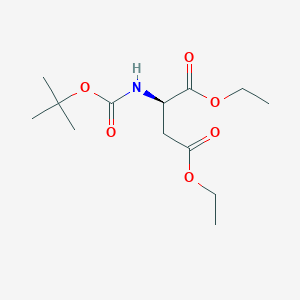
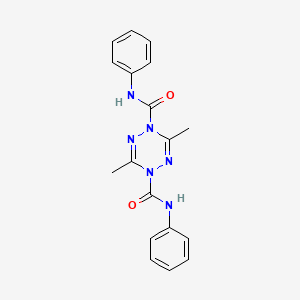

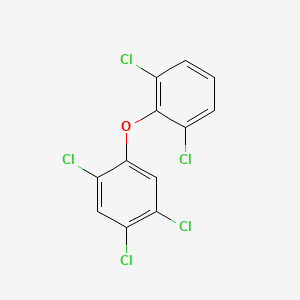
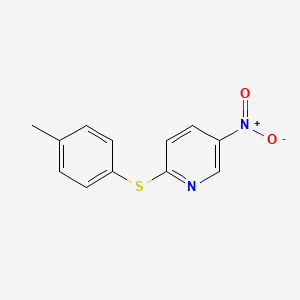
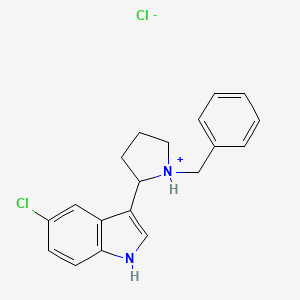
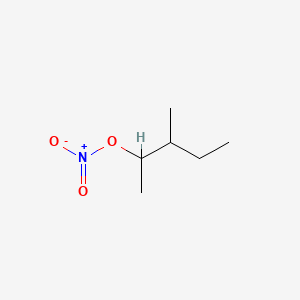
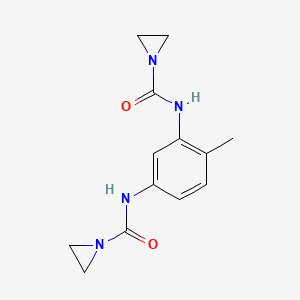
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
